1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline - 338773-43-6

1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-3264666
CAS Number: 338773-43-6
Molecular Formula: C16H9F3N4
Molecular Weight: 314.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation and Cyclization: A common approach involves the condensation of a quinoxaline derivative, such as 2-hydrazino-3-methylquinoxaline, with an appropriately substituted aromatic aldehyde. This is followed by an oxidative cyclization step using reagents like iodobenzene diacetate to form the triazoloquinoxaline core [].
  • Vilsmeier-Haack Reaction: This method can be employed for the synthesis of specific triazolo[4,3-a]quinoxaline derivatives containing thiadiazole rings [].
Applications
  • Antimicrobial Agents: Several studies investigate the antimicrobial activity of quinoxaline and triazoloquinoxaline derivatives against various bacterial and fungal strains [, , ].
  • Antitumor Activity: Some studies highlight the antitumor potential of certain quinoxaline and triazoloquinoxaline derivatives against a range of cancer cell lines [, ].
  • Adenosine Receptor Antagonists: Research has explored the potential of triazoloquinoxalines as antagonists for adenosine receptors, specifically A1 and A2 receptors, which are implicated in various neurological and cardiovascular processes [, ].

{3-[1-(Ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-1-phenyl-1H-pyrazol-5-yl}methyl ethyl oxalate

  • Compound Description: This compound is a synthetic intermediate utilized in the synthesis of various 4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. The key difference lies in the presence of an ethoxycarbonyl group at the 1-position and a substituted pyrazole ring at the 4-position instead of a phenyl and trifluoromethyl group respectively in the target compound. []

Ethyl 4-[5-(acetoxymethyl)-1-phenyl-1H-pyrazol-3-yl]-[1,2,4]triazolo[4,3-a]quioxaline-1-carboxylate

  • Compound Description: Similar to the previous compound, this molecule serves as a synthetic intermediate in preparing a series of 4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs. []
  • Relevance: This compound is structurally analogous to 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline, featuring a common [, , ]triazolo[4,3-a]quinoxaline scaffold. It differs by having an ethoxycarbonyl group at the 1-position and a distinct substituted pyrazole ring at the 4-position compared to the phenyl and trifluoromethyl substituents in the target compound. []

[4-Halo-1-phenyl-3-(1-phenyl-[1,2,4]triazolo[4,3-a]quioxalin-4-yl)-1H-pyrazol-5-yl]methyl acetate

  • Compound Description: This compound represents a series of 4-halogenopyrazolyl analogs of 4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines. These analogs were synthesized and characterized for their potential biological activity. []
  • Relevance: This group of compounds shares the core [, , ]triazolo[4,3-a]quinoxaline system with 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. The primary structural variation lies in the presence of a substituted pyrazole ring at the 4-position and a halogen atom at the 4-position of the pyrazole ring, unlike the phenyl and trifluoromethyl substituents in the target compound. []

{4-Halo-3-[1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-1-phenyl-1H-pyraz-ol-5-yl}methyl acetate

  • Compound Description: This series of compounds represents another set of 4-halogenopyrazolyl analogs of 4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines, synthesized and structurally elucidated for their potential biological properties. []
  • Relevance: Structurally similar to 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline, these compounds are based on the [, , ]triazolo[4,3-a]quinoxaline core. The structural differences arise from the presence of a methyl group at the 1-position and a substituted pyrazole ring at the 4-position, unlike the phenyl and trifluoromethyl substituents found in the target compound. []

[3-([1,2,4]triazolo-[4,3-a]quinoxalin-4-yl)-4-halo-1-phenyl-1H-pyrazol-5-yl] methyl formate

  • Compound Description: This compound belongs to a series of 4-halogenopyrazolyl analogs of 4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines, synthesized and structurally confirmed for their potential biological activities. []
  • Compound Description: This specific derivative was synthesized to investigate its binding affinity for adenosine A1 and A2 receptors. This research stemmed from the observation that several [, , ]triazolo[4,3-a]quinoxalines, initially reported as antidepressants, exhibited moderate affinity for these receptors. []
  • Relevance: This compound belongs to the [, , ]triazolo[4,3-a]quinoxaline class, just like 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. It possesses a trifluoromethyl group at the 1-position, identical to the target compound. The main difference lies in the cyclopentylamino substituent at the 4-position compared to the phenyl group in the target compound. []

1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinoxalines

  • Compound Description: This series encompasses a range of 1,2,4-triazolo[4,3-a]quinoxaline derivatives with diverse substituents at the 1-position, synthesized and evaluated for antitumor and antimicrobial activities. []
  • Relevance: These compounds share the fundamental [, , ]triazolo[4,3-a]quinoxaline structure with 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. The key distinction is the presence of a phenyl group at the 4-position and various substituents at the 1-position, unlike the trifluoromethyl and phenyl groups, respectively, in the target compound. []

1-Substituted amino-4-phenyl-1,2,4-triazolo[4,3-a]quinoxalines

  • Compound Description: This series represents a specific subset of 1,2,4-triazolo[4,3-a]quinoxaline derivatives characterized by the presence of substituted amino groups at the 1-position. These compounds were synthesized and subsequently tested for their antimicrobial activity. []

7-Chloro-3-methyl-1,2,4-triazolo[4,3-a]quinoxalin-3-ium-1-thioate

  • Compound Description: This specific mesoionic compound, belonging to the triazolo[4,3-a]quinoxaline class, was synthesized through a multi-step reaction involving 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide or 6-chloro-2-(1-methylhydrazino)-quinoxaline as starting materials. [, ]
  • Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. The primary differences lie in the presence of a methyl group at the 3-position, a chlorine atom at the 7-position, and a thioate group at the 1-position, in contrast to the phenyl and trifluoromethyl groups in the target compound. [, ]

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines

  • Compound Description: This class of compounds has been extensively studied for their potential as rapid-acting antidepressants due to their ability to reduce immobility in Porsolt's behavioral despair model in rats. Additionally, they exhibit high affinity for adenosine A1 and A2 receptors, suggesting potential therapeutic applications as adenosine receptor antagonists. []
  • Relevance: This group of compounds shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. The key difference lies in the presence of an amino group at the 4-position in these compounds, unlike the phenyl group in the target compound. []

1-(4-Phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)alditols

  • Compound Description: This group encompasses a series of acyclic C-nucleoside analogs derived from aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones. These analogs, alongside their parent hydrazones, were synthesized and evaluated for their antioxidant, anticancer, and antiviral activities. []

7-Methoxy-1-methyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]quinolin-4-amine Form B

  • Compound Description: This compound is a hydrate form of a substituted [, , ]triazolo[4,3-a]quinoline that exhibits particle size and morphology-dependent moisture sorption behavior. []
  • Relevance: This compound is closely related to 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. Both compounds contain the [, , ]triazolo[4,3-a]quinoline core, and both contain a trifluoromethylphenyl group. The primary difference lies in the position of the trifluoromethylphenyl group and the presence of additional substituents. []

This list presents a diverse range of compounds structurally related to 1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. These compounds, with their diverse biological activities and roles as synthetic intermediates, underscore the significance of the [, , ]triazolo[4,3-a]quinoxaline scaffold in medicinal chemistry and drug discovery. The structural variations highlighted here offer valuable insights for further exploration and development of novel compounds with potential therapeutic applications.

Properties

CAS Number

338773-43-6

Product Name

1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

1-phenyl-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C16H9F3N4

Molecular Weight

314.26 g/mol

InChI

InChI=1S/C16H9F3N4/c17-16(18,19)13-15-22-21-14(10-6-2-1-3-7-10)23(15)12-9-5-4-8-11(12)20-13/h1-9H

InChI Key

OSWFJXGNEVQSJB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.